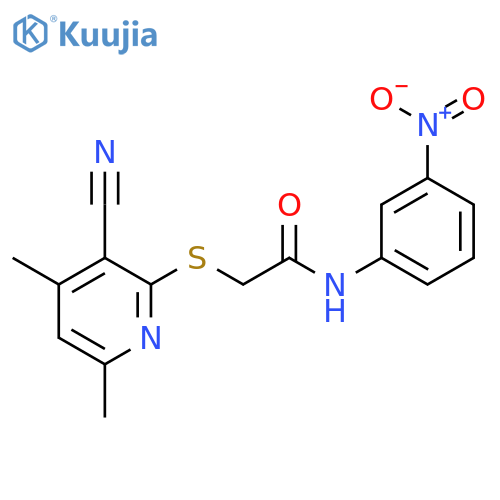

Cas no 329934-67-0 (2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide)

2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide

- 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide

- 329934-67-0

- Acetamide, 2-(3-cyano-4,6-dimethyl-2-pyridyl)thio-N-(3-nitrophenyl)-

- 2-[(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(3-nitrophenyl)acetamide #

- AKOS000577588

- QPHAEEOTVNEZFP-UHFFFAOYSA-N

-

- MDL: MFCD01210959

- インチ: InChI=1S/C16H14N4O3S/c1-10-6-11(2)18-16(14(10)8-17)24-9-15(21)19-12-4-3-5-13(7-12)20(22)23/h3-7H,9H2,1-2H3,(H,19,21)

- InChIKey: QPHAEEOTVNEZFP-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(C)=NC(SCC(NC2=CC([N+]([O-])=O)=CC=C2)=O)=C1C#N

計算された属性

- せいみつぶんしりょう: 342.07866149Da

- どういたいしつりょう: 342.07866149Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 515

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 137Ų

2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM517273-1g |

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide |

329934-67-0 | 97% | 1g |

$291 | 2022-06-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664146-5g |

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide |

329934-67-0 | 98% | 5g |

¥11902.00 | 2024-05-19 |

2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide 関連文献

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

7. Book reviews

-

8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acetamideに関する追加情報

Professional Introduction to Compound with CAS No 329934-67-0 and Product Name: 2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide

Compound with the CAS number 329934-67-0 and the product name 2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in medicinal chemistry and drug development. The intricate arrangement of functional groups, including the cyano, dimethyl-pyridin-2-ylsulfanyl, and nitro substituents, contributes to its unique chemical properties and reactivity. These features make it a valuable candidate for further exploration in synthetic chemistry and pharmacological research.

The molecular framework of this compound is built upon a pyridine core, which is a common scaffold in many bioactive molecules. The presence of the 3-cyano group introduces a polar electron-withdrawing moiety, enhancing the compound's solubility in polar solvents and potentially influencing its interactions with biological targets. Additionally, the 4,6-dimethyl-pyridin-2-ylsulfanyl moiety adds a layer of complexity, providing a site for possible hydrogen bonding or metal coordination interactions. These structural elements are critical in determining the compound's pharmacokinetic behavior and its potential efficacy as an active pharmaceutical ingredient (API).

The N-(3-nitro-phenyl) group further enriches the compound's chemical profile by introducing a nitro functional group, which is known for its ability to modulate electronic properties and reactivity. This group can participate in various chemical reactions, including nucleophilic substitution and redox processes, making it a versatile component in drug design. The combination of these functional groups results in a molecule with multiple sites for interaction, which is advantageous for developing multifunctional therapeutics.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of complex molecules like this one. Molecular docking studies have been employed to explore potential binding interactions with target proteins, providing insights into the compound's mechanism of action. These studies suggest that the cyano and nitro groups may play crucial roles in modulating receptor activity, while the dimethyl-pyridin-2-ylsulfanyl moiety could contribute to stabilizing protein-ligand interactions through hydrophobic or electrostatic effects.

In vitro pharmacological assays have been conducted to evaluate the potential therapeutic effects of this compound. Initial results indicate that it exhibits promising activity against various biological targets, including enzymes and receptors implicated in inflammatory and metabolic diseases. The dual functionality provided by the presence of both electron-withdrawing and electron-donating groups suggests that this compound may exhibit balanced binding affinity and selectivity. Further investigation is warranted to fully elucidate its pharmacological profile.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Key steps include nucleophilic substitution reactions, cyclization processes, and functional group transformations. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been utilized to construct the complex pyridine core efficiently. These synthetic strategies highlight the importance of innovative approaches in modern drug discovery.

The role of computational tools in guiding synthetic routes cannot be overstated. Molecular modeling software has been instrumental in predicting reaction outcomes and optimizing synthetic pathways. By leveraging these tools, chemists can design experiments with greater precision, reducing trial-and-error approaches and accelerating the development process. This integration of computational chemistry with traditional synthetic methods has significantly enhanced the efficiency of drug discovery programs.

Future research directions for this compound include exploring its potential as a lead molecule for drug development. Structure-activity relationship (SAR) studies will be crucial in understanding how modifications to specific functional groups influence biological activity. Additionally, investigating the compound's pharmacokinetic properties will provide valuable insights into its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These studies are essential for evaluating its suitability for further clinical development.

The impact of this compound extends beyond basic research; it holds promise for addressing unmet medical needs across various therapeutic areas. Its unique structural features make it a versatile platform for designing novel therapeutics targeting complex diseases. Collaborative efforts between academic researchers and industry scientists are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

In conclusion, compound with CAS No 329934-67-0 and product name 2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide exemplifies the intersection of innovative chemistry and pharmacology. Its complex molecular architecture and diverse functional groups make it a compelling candidate for further exploration in drug discovery. With continued research efforts focused on elucidating its biological activity and optimizing its synthetic pathways, this compound has the potential to contribute significantly to future therapeutic advancements.

329934-67-0 (2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide) 関連製品

- 89830-71-7(4-Pyridinecarboximidic acid,Hydrazide)

- 2229150-76-7(6-(azetidin-2-yl)-1-methyl-1H-indole)

- 394229-70-0(N-4-(1H-1,3-benzodiazol-2-yl)phenyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide)

- 85237-56-5(3-Amino-4-hydroxy-N-methyl-benzenesulfonamide)

- 100036-64-4(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde)

- 2253632-47-0(2-(2-Bromoethyl)-3-methyloxolane)

- 882516-45-2((3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride)

- 1170404-72-4(4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidine)

- 1004282-48-7(2-(4-Chlorophenyl)-2-fluorobutan-1-amine)

- 2228269-14-3(2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine)